molecular formula C16H18N4O4 B2976676 1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE CAS No. 1428365-85-8

1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE

Cat. No.: B2976676
CAS No.: 1428365-85-8
M. Wt: 330.344
InChI Key: XATIWUCKSJDKAN-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE is a complex organic compound that features a furan ring, a pyrazolo[3,2-b][1,3]oxazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with pyrazolo[3,2-b][1,3]oxazine-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Furan-2-yl-3-pyridin-2-yl-propenone: Known for its anti-inflammatory properties.

    N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Exhibits antibacterial activity.

Uniqueness

1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE is unique due to its multi-ring structure, which imparts distinct chemical and biological properties. Its combination of furan, pyrazolo[3,2-b][1,3]oxazine, and piperazine rings makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-15(12-11-14-20(17-12)4-2-10-24-14)18-5-7-19(8-6-18)16(22)13-3-1-9-23-13/h1,3,9,11H,2,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATIWUCKSJDKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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